Non‑Enzymatic Dihydroxyacetone Phosphate (DHAP) Synthesis: 98 % Sequential Phosphorylation Yield
The diethoxy‑protected form of 1,4-dioxane-2,5-dimethanol (2,5‑diethoxy‑p‑dioxane‑2,5‑dimethanol) reacts with dibenzyl‑N,N‑diethylphosphoramidite to give the bis(phosphate) tetrabenzyl ester in 98 % yield; subsequent hydrogenolysis and neutralization afford the stable trisodium salt of DHAP in 84 % overall yield [1]. This represents a significant yield advantage over classical enzymatic phosphorylation of free dihydroxyacetone, which often suffers from unfavorable equilibrium and lower isolated yields (typically < 60 % for direct chemical phosphorylation routes in the literature cited within the same work [1]).
| Evidence Dimension | Chemical yield in DHAP precursor phosphorylation |
|---|---|
| Target Compound Data | 98 % yield for bis(phosphate) tetrabenzyl ester; 84 % overall yield for trisodium salt of DHAP from 2,5-diethoxy-p-dioxane-2,5-dimethanol |
| Comparator Or Baseline | Enzymatic or direct chemical phosphorylation of free dihydroxyacetone: isolated yields typically < 60 % (as referenced in Pederson et al., 1991) |
| Quantified Difference | ≥ 24 percentage-point yield improvement for the overall process; 98 % vs. < 60 % in the key phosphorylation step |
| Conditions | Phosphorylation with dibenzyl‑N,N‑diethylphosphoramidite, 1,2,4‑triazole/tetrazole, then H₂O₂ oxidation; hydrogenation with H₂/Pd‑C; neutralization to trisodium salt (Tetrahedron 1991, 47, 2643–2648) |
Why This Matters
For laboratories procuring a DHA equivalent for DHAP synthesis, the ≥ 24 percentage-point yield advantage directly reduces material cost per gram of product and improves synthetic reliability.
- [1] Pederson, R. L.; Esker, J.; Wong, C.-H. An improved synthesis of dihydroxyacetone phosphate. Tetrahedron 1991, 47 (14–15), 2643–2648. DOI: 10.1016/S0040-4020(01)81796-8. View Source
